Scientific Field: Chemistry
Application Summary: Tributylstannanylium trifluoromethanesulfonate is used as an organotin reagent. Organotin reagents are compounds with tin-carbon bonds that are used in organic chemistry.
Methods of Application: The specific methods of application can vary depending on the reaction.
Results or Outcomes: The use of organotin reagents can lead to the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds.
Scientific Field: Analytical Chemistry
Application Summary: Tributylstannanylium trifluoromethanesulfonate has been used in ion-pair chromatography for the fast and simultaneous determination of trifluoromethanesulfonate and p-toluenesulfonate.
Methods of Application: The analysis was performed using a mobile phase of tetrabutylammonium hydroxide + citric acid + acetonitrile on a reversed-phase silica-based monolithic column with direct conductivity detection.
Results or Outcomes: The method has been applied to the determination of trifluoromethanesulfonate and p-toluenesulfonate in ionic liquids.
Scientific Field: Materials Science
Application Summary: Tributylstannanylium trifluoromethanesulfonate has been used as a multifunctional additive to achieve efficient inverted perovskite solar cells.
Methods of Application: The sulfonic group could coordinate with lead ions, thus reducing the perovskite crystallization process, and a high-quality perovskite film with large grain size, high crystallinity, and few defects is obtained.
Scientific Field: Organic Chemistry
Application Summary: Triflic acid, the short name for trifluoromethanesulfonic acid, is mainly used in research as a catalyst for esterification.
Results or Outcomes: The use of triflic acid as a catalyst can lead to the formation of esters, which are key compounds in many organic reactions.
Application Summary: Tributylstannanylium trifluoromethanesulfonate has been used in acid-catalyzed acylation of benzene.
Results or Outcomes: The use of Tributylstannanylium trifluoromethanesulfonate in acylation reactions can lead to up to 90% yield of ketone product.
Application Summary: This reagent is conveniently used in trifluoromethylation reactions.
Methods of Application: The specific methods of application can vary depending on the reaction.
Results or Outcomes: The use of Tributylstannanylium trifluoromethanesulfonate in these reactions can lead to the formation of various organic compounds.
Methods of Application: The analysis was performed using a mobile phase of tetrabutylammonium hydroxide + citric acid + acetonitrile on the Chromolith Speed ROD RP-18e column with direct conductivity detection.
Results or Outcomes: The spiked recoveries of CF3SO3− and C7H7SO3− were 101.1 and 100.2%, respectively.
TBT triflate is synthesized from tributyltin chloride (TBTCl) and trifluoromethanesulfonic acid (TfOH) []. It has gained significance in scientific research due to its unique properties:
The tributylstannanylium cation (TBT⁺) in TBT triflate has a four-coordinate tin atom bonded to three n-butyl groups (C₄H₉) and one vacant p-orbital. The trifluoromethanesulfonate anion (CF3SO3⁻) is a large, non-coordinating anion, contributing to the Lewis acidic character of the cation [].
TBT triflate can be synthesized by the reaction of TBTCl with TfOH:
Sn(C₄H₉)₃Cl + TfOH → Sn(C₄H₉)₃OTf + HCl (Eq. 1) []
TBT triflate acts as a Lewis acid catalyst in various organic reactions, including:
These reactions typically involve the Lewis acid activating a carbonyl group (C=O) or imine (C=N) bond, making it more susceptible to nucleophilic attack.
Under strong acidic or basic conditions, TBT triflate can decompose to liberate tributyltin (TBT) cation and trifluoromethanesulfonic acid.
TBT triflate acts as a Lewis acid catalyst by accepting a lone pair of electrons from a Lewis base substrate. This activation process weakens specific bonds in the substrate molecule, making it more reactive towards nucleophiles. The Lewis acid then regenerates by releasing the activated substrate and accepting another Lewis base.
For example, in Friedel-Crafts acylation, TBT triflate activates an acyl chloride (R-C=O-Cl) by accepting a lone pair from the carbonyl oxygen. This weakens the C-Cl bond, making it susceptible to attack by an aromatic ring (ArH), leading to acylated product (ArCOR) [].
TBT triflate is a suspected endocrine disruptor and may exhibit similar toxicity as other organotin compounds.